molecular formula C5H6N4O2 B6174455 5-hydrazinyl-2-nitropyridine CAS No. 1019632-12-2

5-hydrazinyl-2-nitropyridine

Cat. No.: B6174455
CAS No.: 1019632-12-2
M. Wt: 154.13 g/mol
InChI Key: YXEUZOSLCIDYLU-UHFFFAOYSA-N
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Description

5-Hydrazinyl-2-nitropyridine is a heterocyclic organic compound with the molecular formula C5H6N4O2.

Synthetic Routes and Reaction Conditions:

    Nucleophilic Substitution: One common method involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate.

    Reduction of Diazonium Salts: Another method involves the reduction of corresponding diazonium salts.

Industrial Production Methods:

  • The industrial production of this compound often involves the reaction of 2-chloro-5-nitropyridine with hydrazine in a mixture of methanol and water, cooled to 10°C .

Types of Reactions:

    Oxidation-Reduction: The nitro group in this compound can participate in redox reactions, potentially acting as an oxidizing agent.

    Condensation Reactions: The hydrazine group can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions:

    Oxidation-Reduction: Common reagents include oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride.

    Condensation Reactions: These reactions typically involve aldehydes or ketones under acidic or basic conditions.

Major Products:

    Oxidation-Reduction: The major products depend on the specific reagents used but can include various oxidized or reduced forms of the compound.

    Condensation Reactions: The major products are hydrazones, which are often used in further synthetic applications.

Scientific Research Applications

5-Hydrazinyl-2-nitropyridine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of biologically active compounds, including potential anti-inflammatory and antiulcer agents.

    Materials Science: The compound is used in the development of materials with specific electronic or optical properties.

    Analytical Chemistry: It serves as a reagent in various analytical techniques, including spectrophotometry and chromatography.

Mechanism of Action

The mechanism of action of 5-hydrazinyl-2-nitropyridine involves its interaction with molecular targets through its hydrazine and nitro functional groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or materials science .

Comparison with Similar Compounds

    2-Hydrazinyl-5-nitropyridine: This compound is structurally similar but differs in the position of the hydrazine and nitro groups.

    2-Hydrazino-5-nitro-1,2-dihydropyridine: Another similar compound with slight structural variations.

Uniqueness:

  • 5-Hydrazinyl-2-nitropyridine is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications in various fields.

Properties

CAS No.

1019632-12-2

Molecular Formula

C5H6N4O2

Molecular Weight

154.13 g/mol

IUPAC Name

(6-nitropyridin-3-yl)hydrazine

InChI

InChI=1S/C5H6N4O2/c6-8-4-1-2-5(7-3-4)9(10)11/h1-3,8H,6H2

InChI Key

YXEUZOSLCIDYLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1NN)[N+](=O)[O-]

Purity

95

Origin of Product

United States

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